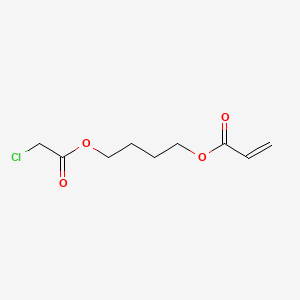

4-(CHLOROACETOXY)BUTYL ACRYLATE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(CHLOROACETOXY)BUTYL ACRYLATE is an organic compound with the molecular formula C9H13ClO4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chloroacetyl group and a prop-2-enoate moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(CHLOROACETOXY)BUTYL ACRYLATE typically involves the esterification of butyl prop-2-enoate with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety .

化学反応の分析

Types of Reactions

4-(CHLOROACETOXY)BUTYL ACRYLATE undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.

Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products Formed

Amides and Thioesters: Formed from substitution reactions with amines and thiols, respectively.

Carboxylic Acids and Alcohols: Resulting from hydrolysis reactions.

科学的研究の応用

4-(CHLOROACETOXY)BUTYL ACRYLATE has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

作用機序

The mechanism of action of 4-(CHLOROACETOXY)BUTYL ACRYLATE involves its reactivity towards nucleophiles. The chloroacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions to modify other molecules. The prop-2-enoate moiety also participates in polymerization reactions, contributing to the formation of long-chain polymers .

類似化合物との比較

Similar Compounds

4-[(Chlorocarbonyl)oxy]butyl prop-2-enoate: Similar in structure but with a different functional group.

Butyl prop-2-enoate: Lacks the chloroacetyl group, making it less reactive towards nucleophiles.

Uniqueness

4-(CHLOROACETOXY)BUTYL ACRYLATE is unique due to its dual functionality, combining the reactivity of the chloroacetyl group with the polymerization potential of the prop-2-enoate moiety. This makes it a versatile compound in both synthetic and industrial applications .

生物活性

4-(Chloroacetoxy)butyl acrylate is a chemical compound that belongs to the class of acrylates, which are widely used in various industrial applications, including adhesives, coatings, and polymers. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses. This article reviews the available literature on the biological activity of this compound, focusing on its toxicity, biochemical interactions, and potential applications.

- Molecular Formula : C₇H₉ClO₃

- Molecular Weight : 178.60 g/mol

- CAS Number : 101-82-6

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its toxicity and potential as a reactive monomer in polymer chemistry. Key findings include:

- Toxicity : Studies indicate that acrylates can exhibit cytotoxic effects depending on their concentration and exposure duration. For instance, butyl acrylate has shown moderate toxicity with an oral LD50 of approximately 3143 mg/kg in rats . While specific data on this compound is limited, it is reasonable to infer similar toxicity profiles due to structural similarities.

- Skin Sensitization : Acrylates are known to cause skin sensitization. Research indicates that exposure to certain acrylates can lead to allergic reactions in sensitive individuals .

- Carcinogenic Potential : Some studies have suggested that acrylates may have carcinogenic properties when exposed to certain conditions or when metabolized into more reactive species. However, definitive studies specifically addressing this compound are lacking.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its reactivity stems from the presence of the chloroacetoxy group, which can undergo hydrolysis and other reactions leading to the formation of reactive intermediates. These intermediates may interact with cellular components, leading to cytotoxicity or other biological effects.

Case Studies and Research Findings

- Cytotoxicity Assays :

- Polymerization Studies :

- Environmental Impact :

Data Table: Toxicological Profile Comparison

| Compound | Oral LD50 (mg/kg) | Skin Sensitization | Carcinogenic Potential |

|---|---|---|---|

| This compound | TBD | Yes | Possible |

| Butyl Acrylate | 3143 | Yes | Possible |

| N-Butyl Acrylate | 9050 | Yes | No |

特性

IUPAC Name |

4-(2-chloroacetyl)oxybutyl prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClO4/c1-2-8(11)13-5-3-4-6-14-9(12)7-10/h2H,1,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDNFFCYZUBMQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCOC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30699204 |

Source

|

| Record name | 4-[(Chloroacetyl)oxy]butyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157525-13-8 |

Source

|

| Record name | 4-[(Chloroacetyl)oxy]butyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。